molecular formula C14H24O B15278008 (1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol

(1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol

Cat. No.: B15278008
M. Wt: 208.34 g/mol
InChI Key: LALJQLVWBUVBTP-KBPBESRZSA-N
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Description

(1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an oct-1-yn-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and an appropriate alkyne, such as oct-1-yne.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Addition Reaction: The alkyne is added to the cyclohexanone in the presence of a catalyst, such as a transition metal complex, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

(1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(oct-1-yn-1-yl)cyclohexan-1-ol: A stereoisomer with different spatial arrangement of atoms.

    2-(oct-1-yn-1-yl)cyclohexanone: A ketone derivative with similar structural features.

    2-(oct-1-yn-1-yl)cyclohexanol: A compound with a similar alkyne group but different stereochemistry.

Uniqueness

(1S,2R)-2-(oct-1-yn-1-yl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for applications requiring chiral specificity and selectivity.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(1S,2R)-2-oct-1-ynylcyclohexan-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h13-15H,2-6,8-9,11-12H2,1H3/t13-,14-/m0/s1

InChI Key

LALJQLVWBUVBTP-KBPBESRZSA-N

Isomeric SMILES

CCCCCCC#C[C@H]1CCCC[C@@H]1O

Canonical SMILES

CCCCCCC#CC1CCCCC1O

Origin of Product

United States

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